![molecular formula C11H12FN5O4S B2383998 N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide CAS No. 2248881-36-7](/img/structure/B2383998.png)
N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyanomethyl group, a fluorinated aromatic ring, and a sulfamoylphenyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate:
Carbamoylation: The fluorinated aromatic intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoylamino intermediate.
Introduction of the Cyanomethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining high efficiency and safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide involves its interaction with specific molecular targets and pathways. The presence of the fluorinated aromatic ring and the sulfamoyl group allows the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyanomethyl group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-2-[(3-chloro-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyanomethyl)-2-[(3-bromo-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(Cyanomethyl)-2-[(3-iodo-5-sulfamoylphenyl)carbamoylamino]acetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of N-(Cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(3-fluoro-5-sulfamoylphenyl)carbamoylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O4S/c12-7-3-8(5-9(4-7)22(14,20)21)17-11(19)16-6-10(18)15-2-1-13/h3-5H,2,6H2,(H,15,18)(H2,14,20,21)(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHHNDQEUQWPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)NC(=O)NCC(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
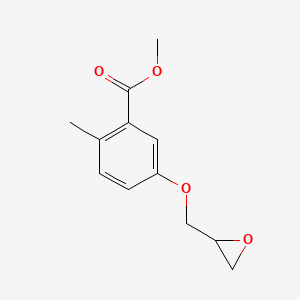
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2383917.png)
![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)
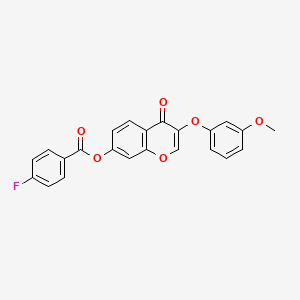
![prop-2-en-1-yl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)
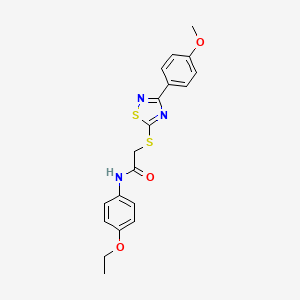
![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2383926.png)
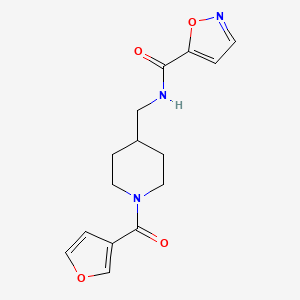
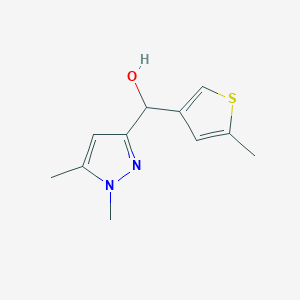

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
![methyl 2-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2383935.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2383938.png)
